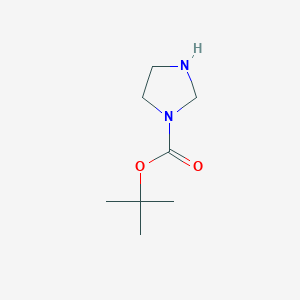

tert-Butyl imidazolidine-1-carboxylate

CAS No.: 916891-97-9

Cat. No.: VC3392331

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916891-97-9 |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | tert-butyl imidazolidine-1-carboxylate |

| Standard InChI | InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h9H,4-6H2,1-3H3 |

| Standard InChI Key | UROHOOQSDVUQGF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNC1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC1 |

Introduction

tert-Butyl imidazolidine-1-carboxylate is a chemical compound with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of approximately 172.22 g/mol . It is classified as an ester due to the presence of a tert-butyl group attached to the carboxylate functional group. This compound features an imidazolidine structure, which includes a five-membered ring containing two nitrogen atoms.

Safety and Handling

-

Chemical Safety: tert-Butyl imidazolidine-1-carboxylate is classified as corrosive .

-

Handling Precautions: Due to its corrosive nature, handling requires appropriate protective equipment, including gloves and safety goggles.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| tert-Butyl imidazolidine-1-carboxylate | Imidazolidine derivative | Five-membered ring with two nitrogen atoms |

| tert-Butyl 2-oxoimidazolidine-1-carboxylate | Imidazolidine derivative | Contains a keto group at position 2 |

| Di-tert-butyl dicarbonate | Pyrocarbonate | Used primarily as a protecting group in amines |

| tert-Butoxycarbonyl (Boc) derivatives | Carbamate | Commonly used for amine protection |

These compounds highlight the versatility and uniqueness of tert-butyl imidazolidine-1-carboxylate within its class, contributing to its distinct reactivity and biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume